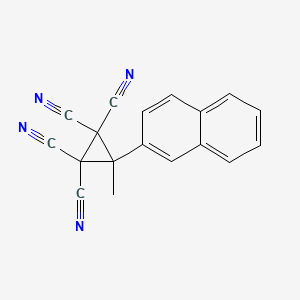
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile is an organic compound characterized by a cyclopropane ring substituted with a naphthyl group and four cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This one-pot reaction yields the desired cyclopropane derivative in excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates like cyanogen bromide.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, such as the Diels-Alder reaction.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield cyano-substituted derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The cyano groups and the cyclopropane ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloro-phenyl)-3-methyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-Bromomethyl-3-phenyl-cyclopropane-1,1,2,2-tetracarbonitrile
Uniqueness
3-Methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific chemical reactions and for developing new materials with tailored properties.
Propiedades
Número CAS |
10432-52-7 |
|---|---|
Fórmula molecular |
C18H10N4 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
3-methyl-3-naphthalen-2-ylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H10N4/c1-16(17(9-19,10-20)18(16,11-21)12-22)15-7-6-13-4-2-3-5-14(13)8-15/h2-8H,1H3 |
Clave InChI |
KNBVULLMGRSNFG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C#N)C#N)(C#N)C#N)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


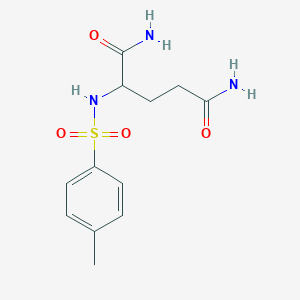

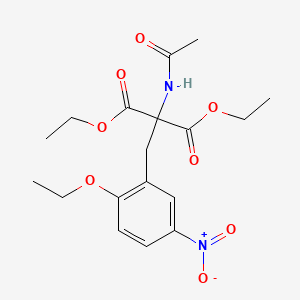
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)pent-1-yn-3-ol](/img/structure/B14726284.png)
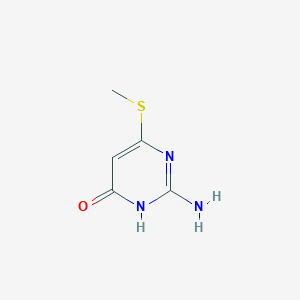

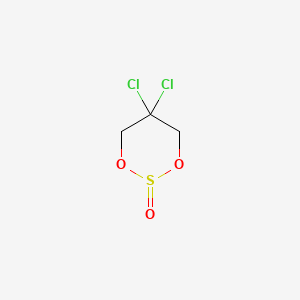

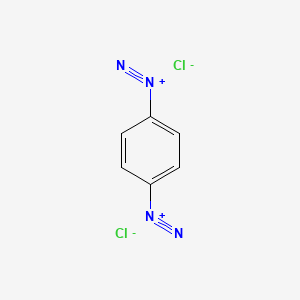
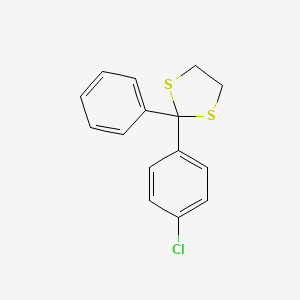
![Ethyl (2Z)-3-ethyl-2-({[2-(2-methylpiperidin-1-yl)-2-oxoethanesulfonyl]acetyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B14726338.png)
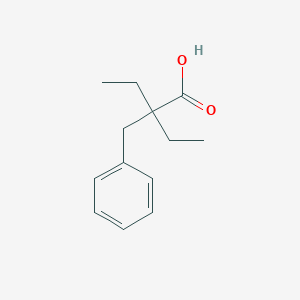
![N-({1-[(3-Methylphenyl)methyl]-1H-pyrrol-2-yl}methyl)-2-phenyl-N-(propan-2-yl)ethene-1-sulfonamide](/img/structure/B14726354.png)
![1-{[2-(Benzoyloxy)ethyl]amino}-1-oxopropan-2-yl benzoate](/img/structure/B14726356.png)
